molecular formula C17H18N4O4S B2776674 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 922004-13-5

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2776674
CAS No.: 922004-13-5
M. Wt: 374.42
InChI Key: BYEFBBKPZNIAQR-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to have potent anticonvulsant and antinociceptive properties . These properties suggest that the compound may interact with targets involved in neuronal signaling and pain perception.

Mode of Action

It is suggested that the compound’s in vivo activities are likely mediated by several targets and may result from the inhibition of central sodium/calcium currents and transient receptor potential vanilloid 1 (trpv1) receptor antagonism .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of sodium/calcium currents can disrupt the normal functioning of neurons, potentially leading to anticonvulsant effects. Similarly, antagonism of the TRPV1 receptor, which plays a key role in pain perception, can result in antinociceptive effects .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties are crucial for its bioavailability. The lead compound in the same class has revealed drug-like ADME-Tox properties in in vitro assays , suggesting that it may have good bioavailability.

Result of Action

The compound’s action results in broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz (32 mA) seizures . Additionally, it has shown potent efficacy in the formalin-induced tonic pain .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-10(2)26-12-5-3-4-11(8-12)16-19-20-17(25-16)18-13(22)9-21-14(23)6-7-15(21)24/h3-5,8,10H,6-7,9H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEFBBKPZNIAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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